molecular formula C23H19N5O3S B2676294 3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1216988-74-7

3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No. B2676294
CAS RN: 1216988-74-7
M. Wt: 445.5
InChI Key: ULAXWDZZOXIGEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C23H19N5O3S and its molecular weight is 445.5. The purity is usually 95%.
BenchChem offers high-quality 3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study elaborated on the synthesis of pyrazoline and pyrazole derivatives, including compounds with triazolo and thiadiazole moieties, highlighting their significant antibacterial and antifungal activities. These compounds showed promising results against a range of Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, emphasizing the chemical versatility and potential therapeutic applications of such structures (Hassan, 2013).
  • Research on the synthesis of triazolo and thiadiazole derivatives incorporating pyrazole fragments has been conducted, underlining the importance of these heterocycles in medicine and pharmacy due to their chemical modifiability and significant pharmacological potential. These studies often aim to enhance certain biological activities by introducing various heterocyclic combinations into the molecular structure, suggesting a strategic approach to drug design (Fedotov et al., 2022).

Anticancer Applications

  • Another area of interest involves the synthesis of heteroarylindoles with the potential for anticancer activity. By reacting hydrazonoyl halides with specific indole derivatives, researchers have developed compounds evaluated against cancer cell lines, such as the MCF-7 human breast carcinoma cell line. This research indicates the potential of these synthesized compounds in oncology, with several showing moderate to high anticancer activity (Abdelhamid et al., 2016).

Antifungal Agents

  • The development of antifungal agents is also a significant area of research. For instance, compounds derived from 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile have shown potent antifungal properties, highlighting the therapeutic potential of indole-based derivatives in treating fungal infections (Gomha & Abdel‐Aziz, 2012).

properties

IUPAC Name

7-(4-ethoxyphenyl)-3-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S/c1-2-31-16-9-7-15(8-10-16)27-11-12-28-21(22(27)30)25-26-23(28)32-14-20(29)18-13-24-19-6-4-3-5-17(18)19/h3-13,24H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAXWDZZOXIGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CNC5=CC=CC=C54)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.